molecular formula C13H14FNO B2796135 N-[3-(2-Fluorophenyl)cyclobutyl]prop-2-enamide CAS No. 2176573-67-2

N-[3-(2-Fluorophenyl)cyclobutyl]prop-2-enamide

Cat. No. B2796135
CAS RN: 2176573-67-2
M. Wt: 219.259
InChI Key: LCJMKCKOXUTOLU-MGCOHNPYSA-N
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Description

N-[3-(2-Fluorophenyl)cyclobutyl]prop-2-enamide, also known as ABP-688, is a selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

N-[3-(2-Fluorophenyl)cyclobutyl]prop-2-enamide binds to a specific site on mGluR5, known as the allosteric modulatory site, and enhances the activity of the receptor in response to glutamate. This results in increased signaling through the mGluR5 pathway, which has been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to increase the release of dopamine in the brain, which is thought to underlie its therapeutic effects in Parkinson's disease and addiction. It has also been shown to modulate the activity of various neurotransmitter systems, including glutamate, GABA, and acetylcholine.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(2-Fluorophenyl)cyclobutyl]prop-2-enamide in lab experiments is its high selectivity for mGluR5, which allows for specific modulation of this receptor without affecting other neurotransmitter systems. However, one limitation is that this compound has poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

Future research on N-[3-(2-Fluorophenyl)cyclobutyl]prop-2-enamide could focus on its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and anxiety. Additionally, further studies could investigate the molecular mechanisms underlying its neuroprotective effects in Parkinson's disease and its cognitive-enhancing effects in schizophrenia. Finally, the development of more water-soluble analogs of this compound could improve its utility in experimental settings.

Synthesis Methods

The synthesis of N-[3-(2-Fluorophenyl)cyclobutyl]prop-2-enamide involves the reaction of 2-fluorobenzaldehyde with cyclobutanone in the presence of a base to form 3-(2-fluorophenyl)cyclobutanone. This intermediate is then reacted with propargylamine in the presence of a copper catalyst to form this compound.

Scientific Research Applications

N-[3-(2-Fluorophenyl)cyclobutyl]prop-2-enamide has been widely used in scientific research to study the role of mGluR5 in various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and to improve cognitive function in animal models of schizophrenia.

properties

IUPAC Name

N-[3-(2-fluorophenyl)cyclobutyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO/c1-2-13(16)15-10-7-9(8-10)11-5-3-4-6-12(11)14/h2-6,9-10H,1,7-8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJMKCKOXUTOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CC(C1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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